molecular formula C14H16FNO B4390743 N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide

N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide

Cat. No. B4390743
M. Wt: 233.28 g/mol
InChI Key: WJSFUWIGJYCFAX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide, also known as BAY 73-6691, is a novel positive allosteric modulator of the cannabinoid CB1 receptor. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction.2.1]hept-2-yl-2-fluorobenzamide.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide acts as a positive allosteric modulator of the CB1 receptor. It enhances the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, leading to increased signaling through the receptor. This results in the anxiolytic, antidepressant, and anti-addictive effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide has been shown to increase the levels of endogenous cannabinoids in the brain, such as anandamide and 2-arachidonoylglycerol. It also increases the activity of the CB1 receptor, leading to increased signaling through the receptor. This results in the anxiolytic, antidepressant, and anti-addictive effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide is its selectivity for the CB1 receptor. It has been found to have minimal binding to other receptors, such as the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor modulation in preclinical studies. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to develop more soluble analogs of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide for easier administration in experimental paradigms. Additionally, further studies are needed to fully elucidate the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide and its effects on the endocannabinoid system.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)14(17)16-13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFUWIGJYCFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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